N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexadecylsulfanyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety. The compound’s molecular formula is C28H42N2O4S2, and it has a significant molecular weight of 534.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-1-nitrobenzene with hexadecylthiol in the presence of a base to form the hexadecylsulfanyl derivative. This intermediate is then subjected to sulfonamide formation using appropriate sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(HEXADECYLSULFANYL)PHENYL]NICOTINAMIDE
- N-[4-(HEXADECYLSULFANYL)PHENYL]ACETAMIDE
- N-[4-(HEXADECYLSULFANYL)PHENYL]BENZENESULFONAMIDE
Uniqueness
N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a hexadecylsulfanyl group and a nitrobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H42N2O4S2 |
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Molecular Weight |
534.8 g/mol |
IUPAC Name |
N-(4-hexadecylsulfanylphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C28H42N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35-26-22-20-25(21-23-26)29-36(33,34)28-19-16-15-18-27(28)30(31)32/h15-16,18-23,29H,2-14,17,24H2,1H3 |
InChI Key |
LUCDJSKNDSDTKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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